

What is the structure of N-methyl-N'-(azide-PEG3)-Cy3?

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Compound of Interest

Compound Name: N-methyl-N'-(azide-PEG3)-Cy3

Cat. No.: B1193303 Get Quote

Technical Guide: N-methyl-N'-(azide-PEG3)-Cy3

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

N-methyl-N'-(azide-PEG3)-Cy3 is a specialized fluorescent labeling reagent that integrates a bright and photostable cyanine dye (Cy3) with a flexible polyethylene glycol (PEG) linker, terminated by a reactive azide (N₃) group. This trifunctional structure makes it an invaluable tool in bioorthogonal chemistry, particularly for labeling and visualizing biomolecules.

The core of the molecule is the Cy3 fluorophore, known for its strong absorption and emission in the orange-red region of the visible spectrum.[1] This is connected to a hydrophilic 3-unit PEG spacer, which enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance.[2][3] The terminal azide group is the key reactive handle, enabling covalent attachment to molecules containing alkyne or strained cyclooctyne groups via "click chemistry". [4][5]

Its primary application lies in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker.[4][5][6] The ability to fluorescently label target proteins or other molecules allows for their visualization and tracking in various biological assays through techniques like fluorescence microscopy and flow cytometry.



Physicochemical and Spectroscopic Properties

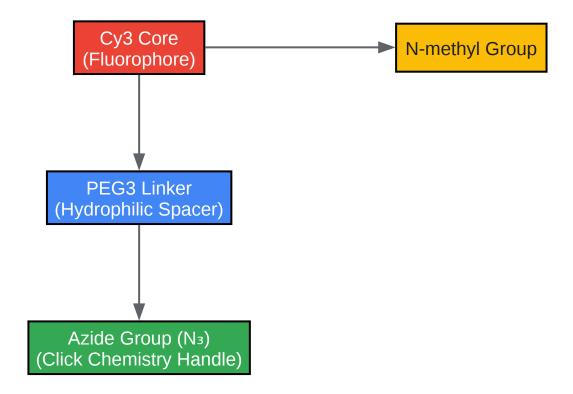
The quantitative data for **N-methyl-N'-(azide-PEG3)-Cy3** are summarized below. These properties are critical for designing and executing labeling experiments.

Property	Value	Source
CAS Number	2107273-16-3	[2][3][4][7]
Molecular Formula	C32H42CIN5O3	[2][3]
Molecular Weight	~580.2 g/mol	[3][7][8]
Excitation Max (\(\lambda\ext{ex}\)	555 nm	[2][7][9]
Emission Max (λem)	570 nm	[2][7][9]
Purity	≥95%	[3][7]
Solubility	Soluble in DMF, DMSO	[9]
Appearance	Pink Solid	[9]
Storage Conditions	-20°C, protect from light	[2][3][9]

Molecular Structure and Functional Components

The structure of **N-methyl-N'-(azide-PEG3)-Cy3** is composed of three key functional domains: the fluorescent reporter (Cy3), the spacer arm (PEG3), and the reactive handle (azide).





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Functional components of the **N-methyl-N'-(azide-PEG3)-Cy3** molecule.

Experimental Protocols: Biomolecule Labeling via Click Chemistry

This molecule is primarily used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] Below is a general protocol for labeling an alkynemodified protein with **N-methyl-N'-(azide-PEG3)-Cy3** using CuAAC.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
- N-methyl-N'-(azide-PEG3)-Cy3 (prepare a 10 mM stock solution in DMSO).
- Copper(II) sulfate (CuSO₄) (100 mM stock in water).
- Sodium ascorbate (1 M stock in water, freshly prepared).
- TBTA or other copper-coordinating ligand (10 mM stock in DMSO).



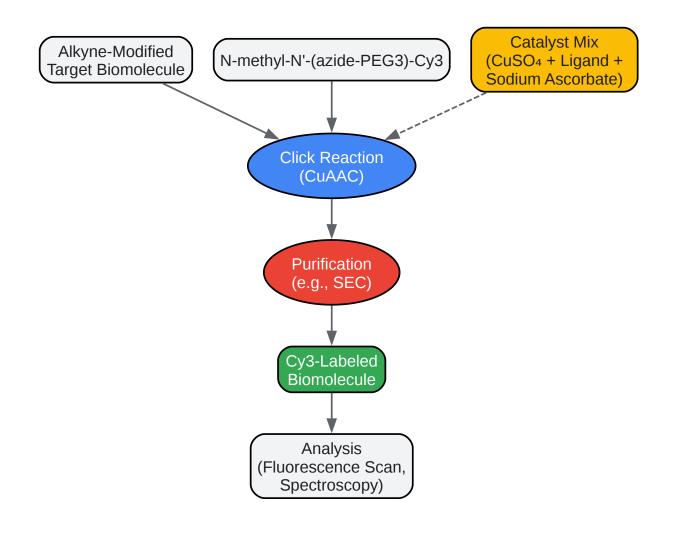
Methodology:

- Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 μM) with a 5 to 10-fold molar excess of N-methyl-N'-(azide-PEG3)-Cy3 from the stock solution.
- Catalyst Preparation: In a separate tube, pre-mix the catalyst components. Add CuSO₄ to the TBTA ligand solution at a 1:5 molar ratio. This complex prevents the oxidation of the copper catalyst.
- Initiation of Reaction: Add the CuSO₄/TBTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO₄.
- Reduction: Immediately initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
- Purification: Upon completion, remove the unreacted dye and catalyst components. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
- Verification: Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye) or by SDS-PAGE followed by in-gel fluorescence scanning.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical biomolecule labeling experiment using the CuAAC click chemistry reaction.





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Workflow for labeling a biomolecule with **N-methyl-N'-(azide-PEG3)-Cy3**.

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